Racemate vs. Enantiopure VLCFA Inhibitory Potency
The racemic indanofan derived from [3‑(3‑Chlorophenyl)oxiran‑2‑yl]methanol (125617‑30‑3) exhibits an I50 of 5×10⁻⁸ M for the inhibition of very‑long‑chain fatty acid (VLCFA) elongation in a leek microsomal assay. Under identical conditions, the isolated (S)‑enantiomer gives an I50 of 2×10⁻⁸ M, representing a 2.5‑fold gain in potency, while the (R)‑enantiomer is essentially inactive (I50 >10⁻³ M) [REFS‑1]. This >20,000‑fold difference between the two enantiomers demonstrates that the racemic composition of the 125617‑30‑3 intermediate provides a defined, intermediate level of biological activity that cannot be achieved by using either single enantiomer without complete re‑optimization of the downstream synthetic route.
| Evidence Dimension | I50 for VLCFA elongation inhibition (leek microsomes) |
|---|---|
| Target Compound Data | Racemate (derived from 125617‑30‑3): I50 = 5×10⁻⁸ M |
| Comparator Or Baseline | (S)‑indanofan: I50 = 2×10⁻⁸ M; (R)‑indanofan: I50 >10⁻³ M |
| Quantified Difference | Racemate is 2.5‑fold less potent than (S)‑enantiomer; >20,000‑fold more potent than (R)‑enantiomer |
| Conditions | Leek (Allium porrum) microsomal preparation; elongation of C18:0‑CoA and C20:0‑CoA monitored via [2‑¹⁴C]‑malonyl‑CoA incorporation |
Why This Matters
A procurement decision for the racemic intermediate 125617‑30‑3 is scientifically justified when the target product is racemic indanofan, as the 2.5‑fold potency gap relative to the (S)‑enantiomer is offset by simpler synthesis; conversely, if an enantiopure product is desired, the racemate is not a direct substitute and enzymatic resolution must be factored into the process.
- [1] Kato S, Tanaka A, Watanabe H, Sato Y, Ikeda Y, Böger P, Wakabayashi K. Inhibitory activity of indanofan and its enantiomers on biosynthesis of very‑long‑chain fatty acids. J Pestic Sci. 2005;30(1):7‑10. View Source
